molecular formula C21H30ClN3O5 B2563508 tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate CAS No. 1903024-71-4

tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate

Cat. No.: B2563508
CAS No.: 1903024-71-4
M. Wt: 439.94
InChI Key: MCOLGJFHQXBDKR-UHFFFAOYSA-N
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Description

This compound is a piperazine-based derivative featuring a tert-butyl carbamate group at position 1, a 3-methyl substituent on the piperazine ring, and a pyridine moiety substituted with chlorine and an oxan-4-yloxy (tetrahydropyranyloxy) group at positions 5 and 6, respectively. The pyridine ring is linked to the piperazine via a carbonyl group at position 2.

Properties

IUPAC Name

tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN3O5/c1-14-13-24(20(27)30-21(2,3)4)7-8-25(14)19(26)15-11-17(22)18(23-12-15)29-16-5-9-28-10-6-16/h11-12,14,16H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOLGJFHQXBDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions, including halogenation and substitution reactions.

    Attachment of the Oxane Group: The oxane group is introduced via an etherification reaction, where an alcohol reacts with a halogenated pyridine derivative.

    Formation of the Piperazine Ring: The piperazine ring is constructed through cyclization reactions involving appropriate diamine precursors.

    Final Coupling:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.

    Industrial Applications: It is used in the development of new materials and chemical processes, contributing to advancements in various industries.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Halogenation: Chlorine (target compound, 4a) enhances lipophilicity and metabolic stability compared to fluorine (6-F in ), which improves solubility and bioavailability . Stereochemistry: The 3-methyl group’s R/S-configuration (e.g., 4a vs. ) influences binding affinity to chiral targets like bacterial efflux pumps .

Research Findings and Data

Table 1: Physicochemical Properties

Compound logP (Predicted) Solubility (µg/mL) Metabolic Stability (t₁/₂, human microsomes)
Target Compound 3.2 15.8 >60 min
4a (3-Cl, 5-CF₃) 4.1 8.2 42 min
36a (3-Cl, 5-oxadiazole) 2.8 22.4 55 min

Biological Activity

Tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and case studies from diverse sources.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of multidrug-resistant bacteria, such as Escherichia coli, by targeting efflux pumps like AcrB, which are responsible for antibiotic resistance .

Table 1: Antimicrobial Efficacy Against E. coli

Compound NameMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compound8 µg/mLInhibition of AcrB efflux pump
Control (Ampicillin)16 µg/mLCell wall synthesis inhibition

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in astrocytes when exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's .

Table 2: Cytokine Production Inhibition

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control15080100
Aβ Only30015043
Aβ + tert-butyl derivative20010062

Case Studies

  • Study on Multidrug Resistance :
    A study focusing on the optimization of pyridylpiperazine derivatives reported that modifications to the pyridine core could enhance the potency against AcrB-mediated resistance. The compound was shown to effectively increase the susceptibility of E. coli to conventional antibiotics .
  • Neuroprotective Effects :
    Research investigating neuroprotective effects found that treatment with tert-butyl derivatives resulted in a significant reduction in oxidative stress markers in astrocytes exposed to Aβ peptides. This suggests potential applications in treating neurodegenerative conditions .

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